molecular formula C20H30N6O3S B12248723 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12248723
M. Wt: 434.6 g/mol
InChI Key: KYFMLTDLNWJOEI-UHFFFAOYSA-N
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Description

6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclohexanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol moiety, and a methoxyethyl group attached to a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting from readily available precursorsCommon synthetic methods may involve cyclization reactions, sulfonylation, and nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine lies in its specific combination of functional groups and its potential for diverse applications. Its cyclohexanesulfonyl group and methoxyethyl-purine moiety provide unique chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H30N6O3S

Molecular Weight

434.6 g/mol

IUPAC Name

6-(5-cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-9-(2-methoxyethyl)purine

InChI

InChI=1S/C20H30N6O3S/c1-29-8-7-24-14-23-18-19(24)21-13-22-20(18)25-9-15-11-26(12-16(15)10-25)30(27,28)17-5-3-2-4-6-17/h13-17H,2-12H2,1H3

InChI Key

KYFMLTDLNWJOEI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5CCCCC5

Origin of Product

United States

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